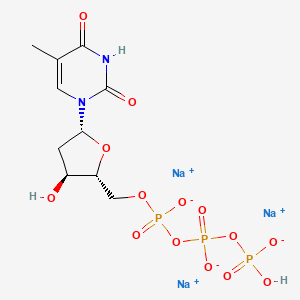![molecular formula C12H21N3 B1580574 1-[2-(2,5-dimetil-1H-pirrol-1-il)etil]piperazina CAS No. 5059-36-9](/img/structure/B1580574.png)
1-[2-(2,5-dimetil-1H-pirrol-1-il)etil]piperazina
Descripción general
Descripción
“1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine” is a chemical compound with the CAS Number: 5059-36-9 . It has a molecular weight of 207.32 . The IUPAC name for this compound is 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H21N3/c1-11-3-4-12(2)15(11)10-9-14-7-5-13-6-8-14/h3-4,13H,5-10H2,1-2H3 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
This compound is a liquid at ambient temperature . It has a boiling point of 345.8±42.0 °C at 760 mmHg . The density of this compound is 1.1±0.1 g/cm3 . It has a flash point of 162.9±27.9 °C .Aplicaciones Científicas De Investigación
Medicina: Potencial agente terapéutico
Este compuesto ha sido identificado por su posible uso en química medicinal. Podría servir como un bloque de construcción para la síntesis de productos farmacéuticos debido a su parte piperazina, que es una característica común en muchos fármacos . Los derivados de piperazina son conocidos por su actividad contra un amplio espectro de objetivos biológicos, y las modificaciones al anillo de piperazina pueden conducir a compuestos con propiedades farmacológicas variadas.
Agricultura: Desarrollo de pesticidas
En el sector agrícola, los derivados de piperazina se han explorado por sus propiedades pesticidas. La parte dimetil-pirrol en 1-[2-(2,5-dimetil-1H-pirrol-1-il)etil]piperazina podría utilizarse para desarrollar nuevos pesticidas con mayor especificidad y menor impacto ambiental .
Ciencia de materiales: Síntesis orgánica
La estructura del compuesto sugiere posibles aplicaciones en ciencia de materiales, particularmente en la síntesis de materiales orgánicos. Sus dos grupos funcionales, la piperazina y el dimetil-pirrol, ofrecen múltiples sitios para reacciones, lo que lo convierte en un precursor versátil para sintetizar compuestos orgánicos complejos .
Ciencia ambiental: Degradación de contaminantes
La investigación sobre aplicaciones ambientales podría explorar el uso de este compuesto en la degradación de contaminantes. Su estructura química puede permitirle interactuar con diversos contaminantes, facilitando su descomposición en sustancias menos dañinas .
Bioquímica: Inhibición de enzimas
En bioquímica, el compuesto podría investigarse por su potencial como inhibidor de enzimas. La presencia del anillo de piperazina podría interactuar con los sitios activos de ciertas enzimas, lo que podría conducir al desarrollo de nuevos inhibidores para la investigación o el uso terapéutico .
Farmacología: Diseño y descubrimiento de fármacos
Finalmente, en farmacología, this compound podría utilizarse en el diseño y descubrimiento de fármacos. Su estructura podría modificarse para crear análogos que se dirijan a receptores o enzimas específicos, contribuyendo al desarrollo de nuevos fármacos con perfiles de eficacia y seguridad mejorados .
Safety and Hazards
Propiedades
IUPAC Name |
1-[2-(2,5-dimethylpyrrol-1-yl)ethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-11-3-4-12(2)15(11)10-9-14-7-5-13-6-8-14/h3-4,13H,5-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSXFRFXXDHSTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CCN2CCNCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198618 | |
| Record name | 1-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5059-36-9 | |
| Record name | 1-(2-(2,5-Dimethylpyrrol-1-yl)ethyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005059369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5059-36-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62606 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-[2-(2,5-Dimethylpyrrol-1-yl)ethyl]piperazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7T3AJ53DT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-](/img/structure/B1580503.png)
![Benzenamine, 4-[(2,6-dichlorophenyl)(4-imino-3,5-dimethyl-2,5-cyclohexadien-1-ylidene)methyl]-2,6-dimethyl-, phosphate (1:1)](/img/structure/B1580504.png)





